molecular formula C9H15ClN2O2S B1520906 N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride CAS No. 1170639-76-5

N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride

Cat. No.: B1520906
CAS No.: 1170639-76-5
M. Wt: 250.75 g/mol
InChI Key: JEJUYHHRCHDNHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic compounds containing multiple functional groups. The base structure consists of a benzene ring substituted at the ortho position with a 1-aminoethyl group, where the nitrogen atom of the ring system forms a sulfonamide bond with methanesulfonyl chloride. The resulting free base is subsequently converted to its hydrochloride salt form through treatment with hydrochloric acid.

The molecular structure exhibits distinct stereochemical considerations due to the presence of the chiral center at the 1-aminoethyl substituent, although the compound is typically synthesized and utilized as a racemic mixture. The phenyl ring system provides aromatic stability while the aminoethyl side chain introduces basicity and potential hydrogen bonding capabilities. The methanesulfonamide group contributes both hydrogen bond donor and acceptor properties through its sulfonyl oxygen atoms and secondary amine nitrogen.

The three-dimensional molecular geometry features a planar aromatic system with the methanesulfonamide group positioned to allow optimal intramolecular interactions. The aminoethyl substituent adopts various conformations in solution, with the preferred orientation influenced by solvent polarity and intermolecular hydrogen bonding patterns. The hydrochloride salt formation involves protonation of the primary amine group, resulting in enhanced water solubility and crystalline stability compared to the free base form.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

This compound is uniquely identified by Chemical Abstracts Service registry number 1170639-76-5, which provides unambiguous chemical identification within global chemical databases and regulatory frameworks. This numerical identifier serves as the primary reference for chemical inventory management, regulatory compliance, and international trade documentation.

Alternative chemical identifiers include the Molecular Design Limited number MFCD11099427, which facilitates chemical structure searching and database cross-referencing. The compound also appears in various chemical supplier catalogs under product-specific codes, such as ALA-N383120-1g from Aladdin Scientific and other commercial designations used by different manufacturers and distributors.

Identifier Type Value Source
Chemical Abstracts Service Number 1170639-76-5
Molecular Design Limited Number MFCD11099427
European Community Number Not Available Database Search
United Nations Number Not Specified Regulatory Sources

The compound appears in specialized chemical databases under various synonymous names, including systematic variations that emphasize different aspects of its molecular structure. These alternative designations facilitate literature searching and ensure comprehensive coverage in chemical information systems. The consistent use of the Chemical Abstracts Service registry number across multiple commercial sources confirms the compound's established identity within the chemical research community.

Simplified Molecular Input Line Entry System Notation and International Chemical Identifier Code Interpretation

The Simplified Molecular Input Line Entry System representation of this compound provides a linear encoding of its molecular structure that enables computational processing and database searching. The canonical Simplified Molecular Input Line Entry System notation appears as Cl.CC(N)C1C=CC=CC=1NS(C)(=O)=O, which systematically describes the connectivity between all atoms in the molecule.

The International Chemical Identifier code for this compound is InChI=1S/C9H14N2O2S.ClH/c1-7(10)8-5-3-4-6-9(8)11-14(2,12)13;/h3-7,11H,10H2,1-2H3;1H, providing a standardized representation that facilitates chemical structure verification and cross-database compatibility. The corresponding International Chemical Identifier Key JEJUYHHRCHDNHY-UHFFFAOYSA-N serves as a compact identifier derived from the full International Chemical Identifier string.

Notation System Complete Code Functional Description
Simplified Molecular Input Line Entry System CS(=O)(NC1=CC=CC=C1C(N)C)=O.[H]Cl Linear connectivity representation
Canonical Simplified Molecular Input Line Entry System Cl.CC(N)C1C=CC=CC=1NS(C)(=O)=O Standardized linear format
International Chemical Identifier InChI=1S/C9H14N2O2S.ClH/c1-7(10)8-5-3-4-6-9(8)11-14(2,12)13;/h3-7,11H,10H2,1-2H3;1H Complete structural encoding
International Chemical Identifier Key JEJUYHHRCHDNHY-UHFFFAOYSA-N Compact derived identifier

The Simplified Molecular Input Line Entry System notation reveals the presence of two distinct molecular components: the organic base containing carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, and the hydrochloric acid component that forms the salt. The systematic interpretation of these codes enables automated structure generation and facilitates chemical property prediction through computational methods.

Regulatory Classification Under Registration, Evaluation, Authorisation and Restriction of Chemicals and Environmental Protection Agency Frameworks

The regulatory status of this compound under European Union Registration, Evaluation, Authorisation and Restriction of Chemicals legislation requires comprehensive evaluation based on its chemical identity and intended uses. The Registration, Evaluation, Authorisation and Restriction of Chemicals framework mandates registration for chemical substances manufactured or imported in quantities exceeding one tonne per year, with specific data requirements varying according to production volume and risk assessment outcomes.

Chemical substances subject to Registration, Evaluation, Authorisation and Restriction of Chemicals regulations must undergo thorough safety assessment including physicochemical properties, environmental fate, ecotoxicological effects, and human health impact evaluation. The European Chemicals Agency maintains comprehensive databases of registered substances, though specific registration status for individual compounds requires direct consultation of official regulatory databases.

Under United States Environmental Protection Agency jurisdiction, chemical substances are governed by the Toxic Substances Control Act, which requires pre-manufacture notification for new chemical entities not appearing on the Toxic Substances Control Act Inventory. The Toxic Substances Control Act Chemical Substance Inventory serves as the definitive list of chemical substances manufactured, processed, or imported for commercial purposes in the United States.

Regulatory Framework Key Requirements Assessment Categories
Registration, Evaluation, Authorisation and Restriction of Chemicals Registration above 1 tonne/year Physicochemical, Environmental, Health
Toxic Substances Control Act Pre-manufacture notification Commercial use authorization
European Chemicals Agency Database Substance identification Hazard classification
United States Environmental Protection Agency ChemView Chemical assessment data Risk evaluation

The regulatory classification process involves systematic evaluation of chemical identity, production volumes, use patterns, and potential exposure scenarios. Manufacturers and importers must demonstrate compliance with applicable safety standards and provide adequate risk management measures for their intended applications. The evolving nature of chemical regulation requires ongoing monitoring of regulatory updates and classification changes that may affect the commercial status of specific chemical substances.

Properties

IUPAC Name

N-[2-(1-aminoethyl)phenyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S.ClH/c1-7(10)8-5-3-4-6-9(8)11-14(2,12)13;/h3-7,11H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJUYHHRCHDNHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1NS(=O)(=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

  • Molecular Formula : C9H15ClN2O2S
  • Molecular Weight : 250.75 g/mol
  • IUPAC Name : this compound

The compound features a methanesulfonamide group attached to a phenyl ring with an aminoethyl substituent, which contributes to its reactivity and biological activity.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to significant alterations in cellular processes and signaling pathways.
  • Protein Interactions : It may interact with specific proteins, affecting their functions and potentially modulating biochemical pathways critical for various therapeutic applications.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects, which are crucial for treating conditions characterized by excessive inflammation. The mechanism likely involves the inhibition of pro-inflammatory enzymes and cytokines.

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells, particularly through caspase activation pathways. For example, studies demonstrated a significant increase in caspase-3 activity in treated cancer cell lines, indicating enhanced apoptosis .

In Vitro Studies

  • Cell Viability Assays : Various assays have been conducted to evaluate the cytotoxicity of the compound against different cancer cell lines. Results indicated that the compound effectively reduces cell viability in a dose-dependent manner.
    Cell LineIC50 (µM)Apoptosis Induction
    MDA-MB-2310.80Significant
    Hs 578T1.06Moderate
    BT-200.53High
  • Mechanistic Studies : Further investigations into the mechanisms revealed that the compound's interaction with specific molecular targets leads to cell cycle arrest and apoptosis induction in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

  • Absorption : The compound shows good absorption properties.
  • Half-Life : In human liver microsomes, the half-life is reported to be approximately 31 minutes, indicating moderate metabolic stability .

Scientific Research Applications

Proteomics Research

N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride is being investigated as a chemical probe for studying protein-protein interactions. The unique structure of the compound allows it to potentially bind to specific protein targets, thereby facilitating the exploration of complex biological pathways and mechanisms. This application is particularly relevant in understanding diseases that involve dysregulated protein interactions.

Drug Discovery

The compound's structural characteristics suggest that it may serve as a candidate for further development into therapeutic agents. Its functional groups could interact with biological targets associated with various disease states, including cancer and infectious diseases. Ongoing research aims to elucidate its pharmacological properties and therapeutic potential through structure-activity relationship (SAR) studies .

Case Studies in Drug Development

  • Analog Synthesis : this compound can act as a precursor for synthesizing new analogs with potentially enhanced biological activity. Research into these analogs can reveal critical insights into their efficacy and mechanisms of action.

Synthesis of Related Compounds

The compound is also utilized in the synthesis of related sulfonamide derivatives. The typical synthetic route involves the reaction of 2-(1-aminoethyl)aniline with methanesulfonyl chloride under basic conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt. This method allows for the exploration of various derivatives that may exhibit different pharmacological profiles .

Antiproliferative Effects

Research indicates that compounds structurally related to this compound may exhibit antiproliferative effects against tumor cells by inhibiting histone deacetylases (HDACs). Such inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making these compounds valuable in cancer research .

Pharmacokinetic Studies

Preliminary pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Such studies help in assessing its viability as a therapeutic agent and guide further development efforts .

Summary Table of Applications

Application AreaDescription
Proteomics ResearchInvestigating protein-protein interactions using the compound as a chemical probe
Drug DiscoveryPotential development into therapeutic agents targeting various diseases
Synthesis of AnaloguesServing as a precursor for creating new sulfonamide derivatives with varied properties
Antiproliferative EffectsInhibition of HDACs leading to potential cancer treatment applications
Pharmacokinetic StudiesEvaluating ADME profiles to inform further drug development

Chemical Reactions Analysis

Reaction Conditions:

ParameterDetails
Solvent Dichloromethane, chloroform, or tetrachloroethane .
Base Triethylamine, diisopropylethylamine, or pyridine (1:1–1:5 molar ratio) .
Temperature 0–50°C, with optimal yields observed at 20–25°C .
Reaction Time 1–24 hours (shorter times at higher temperatures) .

The reaction proceeds via attack of the aniline’s amino group on the electrophilic sulfur of methanesulfonyl chloride, releasing HCl as a byproduct .

Derivatization Reactions

The compound undergoes further modifications to generate derivatives with enhanced biological or chemical properties :

Alkylation

The primary amine reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) under basic conditions:

ReagentConditionsProductYield
Methyl iodideK₂CO₃, DMF, 60°C, 6hN-methylated sulfonamide derivative78–85%

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride) forms amides:

ReagentConditionsProductYield
Acetyl chlorideEt₃N, CH₂Cl₂, 0°C → RT, 12hAcetylated derivative82–88%

Reduction

The compound’s nitro intermediates are reduced using sodium borohydride or catalytic hydrogenation :

Reducing AgentConditionsProductYield
NaBH₄MeOH, 0°C → RT, 2hAminoethylphenyl derivative90–95%

Hydrolysis and Stability

The sulfonamide bond is stable under acidic and neutral conditions but hydrolyzes in strong bases:

ConditionReaction Outcome
6M NaOH, reflux Cleavage to 4-(1-aminoethyl)aniline and methanesulfonic acid (t₁/₂ = 2h) .
pH 7.4 buffer Stable for >48h at 25°C.

Oxidation Reactions

The aminoethyl group undergoes oxidation with agents like KMnO₄ or H₂O₂:

Oxidizing AgentConditionsProduct
KMnO₄ (acidic)H₂SO₄, 80°C, 4hKetone derivative
H₂O₂Fe²⁺ catalyst, RT, 12hN-oxide sulfonamide

Coupling Reactions

The amine participates in cross-coupling (e.g., Suzuki-Miyaura) for bioconjugation:

ReagentConditionsProductYield
Boronic acidPd(PPh₃)₄, K₂CO₃, DME, 90°C, 24hBiaryl sulfonamide conjugate65–72%

Mechanistic Insights

  • Nucleophilic Substitution: Dominates in sulfonamide formation, with base-assisted deprotonation enhancing nucleophilicity .

  • Reductive Amination: Used in intermediate steps, involving Schiff base formation followed by reduction .

Industrial-Scale Optimization

Key parameters for scalable synthesis include:

  • Solvent Recovery: Dichloromethane is recycled via distillation (95% efficiency) .

  • Catalyst: Aluminum chloride in Friedel-Crafts acylations (reusable for 3 cycles) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Methanesulfonamide Class

The compound shares structural motifs with several sulfonamide-based molecules, including COX inhibitors, cannabinoid receptor ligands, and impurities in β-blocker synthesis. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison
Compound Name Structure Highlights Pharmacological Target/Use Physicochemical Properties Source/Application
N-[2-(1-aminoethyl)phenyl]methanesulfonamide HCl - Phenyl ring with ortho-aminoethyl group
- Methanesulfonamide group
Undisclosed (structural similarity to β-blocker impurities) MW: 250.75 g/mol
Formula: C₉H₁₅ClN₂O₂S
Potential pharmaceutical intermediate
NS398 (N-[2-(cyclohexoxy)-4-nitro-phenyl]-methanesulfonamide) - Nitro and cyclohexoxy substituents
- Methanesulfonamide group
COX-2 inhibitor (IC₅₀ = 1.77 μM) MW: ~326.37 g/mol*
Formula: C₁₄H₁₈N₂O₅S
COX-2 selective inhibitor
Sch225336 (bis-sulfone CB2 ligand) - Bis-sulfone groups
- Methoxy substituents
Cannabinoid CB2 receptor inverse agonist High MW (complex structure) CB2-selective research tool
Sotalol Related Compound C (N-{4-[2-(isopropylamino)ethyl]phenyl}methanesulfonamide HCl) - Isopropylaminoethyl substituent
- Methanesulfonamide group
Impurity in β-blocker (sotalol) synthesis MW: ~312.85 g/mol*
Formula: C₁₃H₂₁ClN₂O₂S
Quality control in pharmaceutical manufacturing

*Calculated based on molecular formulas.

Key Differences in Functional Groups and Activity

Substituent Position and Type: The target compound features a primary aminoethyl group at the phenyl ring’s ortho position, whereas Sotalol Related Compound C has a secondary isopropylaminoethyl group at the para position . NS398 contains a nitro group (electron-withdrawing) and cyclohexoxy moiety, enhancing its COX-2 selectivity .

Pharmacological Targets: NS398 is a well-characterized COX-2 inhibitor with nanomolar potency, unlike the target compound, whose activity remains unelucidated .

Physicochemical and Stability Considerations

  • Polarity: The aminoethyl group in the target compound increases polarity compared to Sch225336 (with hydrophobic bis-sulfone groups) but reduces it relative to NS398 (nitro and cyclohexoxy groups).
  • Stability : Methanesulfonamides generally exhibit robust stability under standard storage conditions. For example, Sotalol-related compounds are stored at controlled room temperature in closed containers, as per pharmacopeial guidelines .

Preparation Methods

Sulfonylation: Synthesis of N-phenyl methanesulfonamide

  • Reactants: Aniline and methanesulfonyl chloride.
  • Reaction conditions:
    • Molar ratio of aniline to methanesulfonyl chloride ranges from 1:1 to 1:5.
    • Temperature maintained between 0°C and 50°C.
    • Solvents such as methylene dichloride, trichloromethane, or tetracol phenixin are used.
    • Alkali bases like triethylamine, diisopropyl ethylamine, pyridine, piperidine, or morpholine facilitate the reaction.
  • Procedure: Aniline is dissolved in the solvent, alkali is added, and methanesulfonyl chloride is slowly added under stirring. After 1–24 hours, aqueous sodium hydroxide is added to quench the reaction, followed by extraction and acidification with hydrochloric acid to precipitate the product.
  • Outcome: White solid N-phenyl methanesulfonamide is obtained with high purity and can be used directly in the next step without further purification.

Acylation: Formation of N-[2-chloroacetyl phenyl]methanesulfonamide

  • Reactants: N-phenyl methanesulfonamide and chloroacetyl chloride.
  • Reaction conditions:
    • Molar ratio of N-phenyl methanesulfonamide to chloroacetyl chloride is between 1:1 and 1:8.
    • Temperature range: −20°C to 50°C.
    • Solvents used include methylene dichloride, trichloromethane, ether, or dithiocarbonic anhydride.
  • Procedure: The reaction mixture is stirred under controlled temperature. Upon completion, the solution is poured into cold aqueous hydrochloric acid to precipitate the product.
  • Outcome: White solid N-[2-chloroacetyl phenyl]methanesulfonamide is obtained with yields around 92% and purity up to 99.8%.

Amination: Introduction of the Aminoethyl Side Chain

  • Reactants: N-[2-chloroacetyl phenyl]methanesulfonamide and isopropylamine.
  • Reaction conditions:
    • The reaction is conducted in triethylamine solvent.
    • Stirring at room temperature for approximately 3 hours.
  • Procedure: The reactants are combined and stirred, followed by solvent removal under reduced pressure. The residue is treated with saturated hydrochloric acid in ethanol to precipitate the amine hydrochloride salt.
  • Outcome: N-[2-(1-methylethyl)amido]ethyl phenylmethanesulfonamide hydrochloride is obtained as a white solid, suitable for the subsequent reduction step.

Reduction: Conversion to N-[2-(1-aminoethyl)phenyl]methanesulfonamide Hydrochloride

  • Reactants: The amide intermediate and sodium borohydride.
  • Reaction conditions:
    • Reduction is carried out in anhydrous methanol at 0°C.
    • Sodium borohydride is added gradually to control the reaction.
  • Procedure: The amide is dissolved in methanol, cooled, and sodium borohydride is added slowly with stirring. After completion, the reaction mixture is worked up to isolate the target amine.
  • Outcome: The target compound this compound is obtained with high purity and yield.

Data Summary of Preparation Steps

Step No. Reaction Type Reactants Conditions Yield (%) Purity (%) Notes
1 Sulfonylation Aniline + Methanesulfonyl chloride 0–50°C, 1–24 h, alkali base High High Direct use of product without purification
2 Acylation N-phenyl methanesulfonamide + Chloroacetyl chloride −20°C to 50°C, various solvents ~92 99.8 Precipitation in cold HCl solution
3 Amination Acylated intermediate + Isopropylamine Room temp, 3 h, triethylamine High High Precipitation with HCl in ethanol
4 Reduction Amide intermediate + Sodium borohydride 0°C, anhydrous methanol High High Controlled addition of reducing agent

Additional Notes on Optical Purity and Recrystallization

For chiral variants of related compounds, such as (R)-N-[4-(1-amino-ethyl)-2,6-difluoro-phenyl]-methanesulfonamide, advanced methods employ chiral auxiliaries (e.g., Ellman’s chiral auxiliary) and recrystallization techniques to enhance optical purity. These methods include:

  • Stirring stereoisomeric mixtures in solvents at controlled temperatures (−5°C to 35°C) for extended times (1 to 100 hours).
  • Filtering and treating the precipitated solids with hydrochloric acid solutions (3N to 6N) in methanol.
  • Concentration under reduced pressure and purification with acetone to isolate optically pure compounds.

While these methods are specific to fluorinated analogs, they demonstrate the importance of recrystallization and chiral auxiliaries in achieving high optical purity, which may be adapted for related sulfonamide derivatives if chirality is a concern.

Q & A

Q. How is cross-reactivity minimized in enzyme inhibition studies?

  • Methodological Answer : Use isoform-selective inhibitors as controls (e.g., CZC-54252 for LRRK2). Kinase profiling panels (e.g., Eurofins KinaseProfiler) identify off-target effects. Adjust ATP concentrations to physiological levels (1–10 mM) to reduce false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.